2-Heptyl-malonic acid
Description
2-Heptyl-malonic acid (CAS 760-54-3), also termed heptylmalonic acid, is a dicarboxylic acid derivative of malonic acid (propanedioic acid) with a heptyl group substituted at the central carbon (C2 position). Its molecular formula is C₁₀H₁₈O₄, and molecular weight is 202.2 g/mol . Structurally, it consists of two carboxylic acid groups flanking a heptyl chain, conferring lipophilic properties compared to shorter-chain analogs.
Properties
IUPAC Name |
2-heptylpropanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-2-3-4-5-6-7-8(9(11)12)10(13)14/h8H,2-7H2,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFZWUJOBANROZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20226902 | |
| Record name | n-Heptylmalonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20226902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Heptylmalonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0059719 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
760-54-3 | |
| Record name | 2-Heptylpropanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=760-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Heptylpropanedioic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000760543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | n-Heptylmalonic acid | |
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| Record name | n-Heptylmalonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20226902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-HEPTYLPROPANEDIOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4AF7W5PDX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
2-Heptyl-malonic acid can be synthesized through the alkylation of malonic acid with heptyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium ethoxide or potassium tert-butoxide to deprotonate the malonic acid, followed by the addition of heptyl bromide or heptyl chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same alkylation reaction, but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Heptyl-malonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form heptylmalonic acid derivatives with additional functional groups.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The hydrogen atoms in the malonic acid core can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield heptylmalonic acid derivatives with hydroxyl or carbonyl groups, while reduction can produce heptyl alcohols .
Scientific Research Applications
Organic Synthesis
2-Heptyl-malonic acid serves as a crucial building block in organic synthesis. It is utilized as a precursor for creating more complex molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for synthetic chemists .
Biological Studies
Research indicates that this compound may play a role in fatty acid metabolism. Its structural similarities to medium-chain fatty acids allow it to be studied as a model compound for understanding metabolic pathways related to lipid metabolism .
Medicinal Chemistry
The compound is under investigation for potential therapeutic applications. It may act as a drug precursor or be incorporated into drug delivery systems due to its favorable chemical properties. Ongoing studies are exploring its effectiveness in modulating biological pathways relevant to various diseases .
Case Study 1: Metabolic Pathway Analysis
A study examined the role of this compound in fatty acid metabolism using cell lines. The results showed that the compound influenced key metabolic enzymes, suggesting its potential utility in metabolic disorder research .
Case Study 2: Synthesis of Derivatives
Researchers synthesized several derivatives of this compound to evaluate their biological activity. Some derivatives exhibited enhanced antimicrobial properties, indicating that modifications of the parent compound could lead to new therapeutic agents .
Summary of Applications
| Application Area | Description |
|---|---|
| Organic Synthesis | Building block for complex molecules; precursor in pharmaceutical and agrochemical synthesis. |
| Biological Studies | Model compound for studying fatty acid metabolism; potential implications in metabolic disorders. |
| Medicinal Chemistry | Investigated as a drug precursor; potential use in drug delivery systems and therapeutic applications. |
Mechanism of Action
The mechanism of action of 2-Heptyl-malonic acid involves its interaction with specific molecular targets and pathways. As a dicarboxylic acid, it can donate protons to acceptor molecules, acting as a Bronsted acid. This property allows it to participate in various biochemical reactions, including enzyme-catalyzed processes. The compound’s aliphatic tail also enables it to interact with lipid membranes and other hydrophobic environments, influencing its biological activity .
Comparison with Similar Compounds
Comparison with Similar Malonic Acid Derivatives
Structural and Physicochemical Properties
The following table summarizes key structural and molecular differences between 2-heptyl-malonic acid and related compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Group | Key Properties |
|---|---|---|---|---|---|
| This compound | 760-54-3 | C₁₀H₁₈O₄ | 202.2 | Heptyl (C₇H₁₅) | High lipophilicity, low water solubility |
| 2-Ethylmalonic acid | 601-75-2 | C₅H₈O₄ | 132.11 | Ethyl (C₂H₅) | Moderate solubility, shorter chain |
| 2-Benzylmalonic acid | - | C₁₁H₁₂O₄ | 208.21 | Benzyl (C₆H₅CH₂) | Aromaticity, rigid structure |
| 2-(Thiophen-2-ylmethyl)malonic acid | - | C₈H₈O₄S | 200.21 | Thiophene-methyl (C₄H₃SCH₂) | Sulfur-containing, polarizable |
| 2,2-Dihydroxymalonic acid | 560-27-0 | C₃H₄O₆ | 136.06 | Hydroxyl (-OH) | High water solubility, acidic |
Key Observations:
- Chain Length Impact: The heptyl group in this compound significantly increases lipophilicity compared to ethyl or benzyl derivatives, reducing water solubility. This property makes it suitable for non-polar solvent-based reactions .
- Aromatic vs. This influences crystallinity and reactivity in polymer synthesis .
- Functional Group Diversity: The thiophene group in 2-(thiophen-2-ylmethyl)malonic acid introduces sulfur-based electronic effects, enhancing its utility in organometallic catalysis . 2,2-Dihydroxymalonic acid’s hydroxyl groups increase acidity (pKa ~1.5–2.5) and solubility, making it ideal for aqueous-phase reactions .
Research Findings and Trends
- Synthetic Utility: Substituted malonic acids are pivotal in multicomponent reactions (e.g., highlights malonate nucleophiles in chromeno-pyridine synthesis) .
- Emerging Derivatives : Thiophene- and benzyl-substituted malonates are gaining traction in materials science for conductive polymers .
Biological Activity
2-Heptyl-malonic acid is a dicarboxylic acid derivative of malonic acid, distinguished by the presence of a heptyl group at the C-2 position. This compound has garnered interest in various fields, particularly in the context of its biological activity. Understanding the biological implications of this compound is crucial for its potential applications in pharmacology and biochemistry.
Chemical Structure and Properties
The chemical formula for this compound is . As a dicarboxylic acid, it features two carboxyl functional groups (-COOH), which contribute to its acidity and reactivity. The heptyl group enhances its lipophilicity, potentially influencing its interaction with biological membranes.
| Property | Value |
|---|---|
| Molecular Weight | 188.23 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in water and organic solvents |
| pKa | Approximately 4.5 |
Research indicates that malonic acid and its derivatives, including this compound, may interact with various biochemical pathways:
- Inhibition of Enzymatic Activity : Malonic acid is known to inhibit succinate dehydrogenase (SDH), an enzyme critical in the citric acid cycle. This inhibition can lead to metabolic shifts that may affect cellular respiration and energy production .
- Regulation of Signaling Pathways : The compound may participate in signaling pathways that control gene transcription and immune responses, similar to other malonic acid derivatives .
- Potential as an Anticancer Agent : Recent studies have explored the use of malonic acid derivatives as inhibitors of CD73, an enzyme involved in adenosine production within the tumor microenvironment. Inhibition of CD73 can reduce immunosuppression in cancer patients, suggesting a therapeutic avenue for this compound .
Case Studies
A study focusing on malonic acid derivatives highlighted their potential as CD73 inhibitors. Compounds synthesized from malonic acid exhibited significant inhibitory activity against human CD73 with IC50 values indicating effective blocking at low concentrations (e.g., 0.28 μM for one derivative) . This suggests that this compound could similarly exhibit promising anticancer properties.
Toxicological Profile
The safety profile of this compound has not been extensively documented; however, general observations regarding malonic acids indicate low toxicity levels under controlled conditions. Further research is necessary to establish specific toxicity thresholds and potential side effects associated with prolonged exposure.
Table 2: Toxicity Data Summary
| Endpoint | Findings |
|---|---|
| Acute Toxicity | Low toxicity reported |
| Chronic Exposure | Needs further investigation |
| Mutagenicity | Not established |
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing 2-Heptyl-malonic acid, and how should experimental protocols be documented for reproducibility?
- Methodological Answer : Synthesis of branched malonic acid derivatives like this compound typically involves nucleophilic substitution or esterification reactions. For example, alkylation of malonic acid diesters with heptyl halides under basic conditions (e.g., NaH/THF) can yield the target compound. Post-synthesis, rigorous purification via column chromatography or recrystallization is required. Documentation must include reagent purity, reaction conditions (temperature, solvent, catalyst), and characterization data (NMR, IR, mass spectrometry). Follow guidelines for experimental reproducibility by detailing all steps in the main manuscript or supplementary materials, as per academic journal standards .
Q. What characterization techniques are critical for confirming the identity and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential to confirm the structure, particularly the heptyl chain integration and malonic acid backbone. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity should be assessed via HPLC with UV detection or melting point analysis. For novel compounds, elemental analysis is recommended. Ensure compliance with journal requirements by separating characterization data for known vs. new compounds: cite literature for known analogs and provide full spectral data for novel derivatives .
Q. What safety protocols should researchers follow when handling this compound in laboratory settings?
- Methodological Answer : Based on malonic acid derivatives' hazards, use nitrile gloves, lab coats, and chemical goggles to prevent skin/eye contact. Conduct reactions in a fume hood to avoid inhalation. Follow OSHA/CEN standards for respiratory protection (e.g., P95 masks for particulates). Dispose of waste via approved chemical disposal protocols, avoiding drainage systems. Reference safety data sheets (SDS) for related compounds (e.g., methylmalonic acid) to infer handling precautions .
Advanced Research Questions
Q. How can researchers resolve discrepancies in quantifying this compound and its salts in environmental or biological matrices?
- Methodological Answer : Separate quantification of free acid vs. salts requires dual extraction: water for ionic forms (e.g., malonates) and tetrahydrofuran (THF) for the neutral acid. Analyze extracts via ion chromatography (IC) for salts and gas chromatography-mass spectrometry (GC-MS) for the acid. Calibrate with synthetic standards and validate recovery rates using spiked samples. This approach addresses matrix effects, as demonstrated in atmospheric particulate studies of malonic acid .
Q. What experimental designs are recommended to study the environmental partitioning and degradation pathways of this compound?
- Methodological Answer : Conduct photolysis and hydrolysis studies under controlled UV light/pH conditions. Use LC-MS/MS to monitor degradation products (e.g., heptanol or CO₂). For partitioning behavior, measure octanol-water distribution coefficients (log Kow) via shake-flask methods. Environmental fate models can extrapolate data to predict soil/water partitioning, leveraging ratios observed in malonic acid/oxalate systems (e.g., oxalate-to-oxalic acid ratios in PM2.5 ).
Q. How can researchers assess the stability of this compound under varying storage and reaction conditions?
- Methodological Answer : Perform accelerated stability testing by storing samples at elevated temperatures (40–60°C) and high humidity. Monitor decomposition via thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC). For reaction stability, use <sup>13</sup>C-labeled analogs to track decarboxylation or esterification side reactions. Document instability triggers (e.g., light, pH) as missing data in SDS for related compounds highlight the need for empirical testing .
Q. What strategies mitigate data contradictions in studies comparing this compound’s bioactivity across different cell lines or organisms?
- Methodological Answer : Standardize assay conditions (e.g., cell culture media, exposure duration) to reduce variability. Use isotopic tracing (e.g., <sup>14</sup>C-labeled this compound) to track metabolic uptake. Validate findings with orthogonal assays (e.g., enzyme inhibition vs. cytotoxicity). Address contradictions by contextualizing results with environmental factors, as seen in malonate-to-malonic acid concentration disparities in atmospheric studies .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
